Methyl 6-((trimethylsilyl)ethynyl)picolinate
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Overview
Description
Methyl 6-((trimethylsilyl)ethynyl)picolinate: is a chemical compound with the molecular formula C12H15NO2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a picolinate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-((trimethylsilyl)ethynyl)picolinate typically involves the reaction of 6-bromo-2-picoline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-((trimethylsilyl)ethynyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Methyl 6-((trimethylsilyl)ethynyl)picolinate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and binding affinities .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of Methyl 6-((trimethylsilyl)ethynyl)picolinate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activities. The ethynyl group provides a site for further chemical modifications, enabling the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
- Methyl 6-ethynylpicolinate
- Methyl 6-bromopicolinate
- Methyl 6-chloropicolinate
Comparison: Methyl 6-((trimethylsilyl)ethynyl)picolinate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. Compared to Methyl 6-ethynylpicolinate, it exhibits higher stability and reactivity. The trimethylsilyl group also enhances its solubility in organic solvents, making it more versatile for various applications .
Properties
Molecular Formula |
C12H15NO2Si |
---|---|
Molecular Weight |
233.34 g/mol |
IUPAC Name |
methyl 6-(2-trimethylsilylethynyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO2Si/c1-15-12(14)11-7-5-6-10(13-11)8-9-16(2,3)4/h5-7H,1-4H3 |
InChI Key |
XPCRJXOQIQYQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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